

# Next-Generation Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] An ideal linker must be highly stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target tumor cells. [2][3] While first-generation cleavable linkers, such as the widely used protease-sensitive valine-citrulline (Val-Cit) motif, have seen significant clinical success, they face challenges including suboptimal stability in rodent plasma (complicating preclinical studies) and potential for off-target cleavage.[4][5]

This guide provides an objective comparison of next-generation cleavable linkers designed to overcome these limitations. We will delve into novel cleavage mechanisms, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate ADC performance.

## A New Wave of Innovation: Comparison of Next-Generation Cleavable Linkers

Next-generation strategies are focused on creating more stable and specific linker systems by exploiting the unique characteristics of the tumor microenvironment and intracellular machinery. These include novel enzyme-cleavable substrates and linkers sensitive to tumor-specific conditions like pH, reductive stress, and elevated reactive oxygen species (ROS).



#### **Advanced Enzyme-Cleavable Linkers**

These linkers are designed for cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[4] Innovations aim to improve stability and explore novel enzymatic triggers beyond cathepsins.

- Improved Peptide Linkers: To address the instability of the conventional Val-Cit linker in mouse plasma, new peptide sequences have been developed.[5][6] For example, the acidic EVCit linker demonstrated exceptional stability in mouse plasma while maintaining efficient cleavage and stability in human plasma.[4]
- Exo-Linkers: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) spacer. This design has been shown to reduce premature payload release, allow for higher drug-to-antibody ratios (DAR) without significant aggregation, and enhance in vivo efficacy compared to conventional linear linkers.[7]
- Dual-Enzyme Tandem-Cleavage Linkers: To enhance tumor specificity and plasma stability, linkers requiring two sequential enzymatic cleavages have been engineered. A prime example is the incorporation of a β-glucuronide moiety, which is cleaved by β-glucuronidase (highly active in tumors), followed by cathepsin B-mediated cleavage of a peptide sequence. These dual-activated linkers show significantly improved stability in serum.[4]
- Novel Enzyme Substrates: Researchers are expanding the enzymatic toolkit to include proteases like legumain and non-proteolytic enzymes such as sulfatases and phosphatases, which are also overexpressed in tumors.[5][8]
  - Legumain-cleavable linkers utilize sequences like Alanine-Alanine-Asparagine (Ala-Ala-Asn). While showing comparable activity to Val-Cit linkers, they may exhibit some off-target activity due to legumain secretion in the tumor microenvironment.[5]
  - Sulfatase-cleavable linkers incorporate an arylsulfate moiety that is removed by lysosomal sulfatases to trigger payload release. These have shown to be more cytotoxic than noncleavable ADCs while avoiding the instability issues of dipeptide linkers.[8]

#### **Microenvironment-Sensitive Linkers**



These linkers respond to the distinct physiological conditions of the tumor microenvironment, which is often characterized by lower pH, higher reductive potential, and increased oxidative stress.

- Next-Generation pH-Sensitive Linkers: While traditional hydrazone linkers are effective, they
  can suffer from instability in circulation.[9][10] Newer acid-labile linkers based on cyclic
  acetals and phosphoramidates have been developed, demonstrating excellent plasma
  stability with rapid cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[10][11][12]
- Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the
  highly reducing environment of the cytoplasm, which has a much higher concentration of
  glutathione (GSH) than the bloodstream.[1][13] While effective, research is ongoing to finetune their stability. Novel designs, such as azobenzene-containing linkers, have shown
  efficient GSH-mediated release while maintaining high plasma stability.[14][15]
- Reactive Oxygen Species (ROS)-Sensitive Linkers: Cancer cells often have elevated levels of ROS, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), due to oxidative stress.[16] Linkers containing arylboronic acid derivatives have been designed to be cleaved in the presence of H<sub>2</sub>O<sub>2</sub>, releasing their payload. These linkers are stable in plasma and have demonstrated potent cytotoxicity in vitro.[16][17]

# Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the stability, potency, and therapeutic index of an ADC.[18] The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Linker Stability in Plasma



| Linker Type               | Linker<br>Sequence <i>l</i><br>Motif | ADC<br>Example       | Species                      | Stability<br>Metric                                                 | Reference(s |
|---------------------------|--------------------------------------|----------------------|------------------------------|---------------------------------------------------------------------|-------------|
| Conventional<br>Peptide   | Valine-<br>Citrulline<br>(VCit)      | anti-HER2-<br>MMAF   | Mouse                        | >95%<br>payload loss<br>after 14 days                               | [19]        |
| Conventional<br>Peptide   | Valine-<br>Citrulline<br>(VCit)      | cAC10-<br>MMAE       | Human                        | Highly stable<br>(>230 days)                                        | [1]         |
| Improved<br>Peptide       | EVCit                                | anti-HER2-<br>MMAF   | Mouse                        | Almost no<br>linker<br>cleavage<br>after 14 days                    | [19]        |
| Tandem<br>Cleavage        | β-<br>Glucuronide-<br>Val-Cit        | CD79b-<br>MMAE       | Rat                          | No payload<br>loss after 7<br>days (vs.<br>20% loss for<br>Val-Cit) | [5]         |
| ROS-<br>Sensitive         | Arylboronic<br>Acid                  | N/A                  | Stable in<br>Human<br>plasma |                                                                     | [16]        |
| Glutathione-<br>Sensitive | Azobenzene                           | anti-HER2-<br>MMAE   | Human                        | High stability in plasma                                            | [15]        |
| pH-Sensitive              | Cyclic Acetal                        | Trastuzumab-<br>MMAF | N/A                          | Excellent<br>plasma<br>stability                                    | [12]        |

Table 2: Comparison of In Vitro Cytotoxicity (IC50)



| Linker<br>Type            | Linker<br>Sequence<br>/Motif          | Payload | Target<br>Cell Line | IC50 (nM) | Comparis<br>on Notes                                 | Referenc<br>e(s) |
|---------------------------|---------------------------------------|---------|---------------------|-----------|------------------------------------------------------|------------------|
| Enzyme-<br>Sensitive      | β-<br>Galactosid<br>ase-<br>cleavable | MMAE    | HER2+               | 8.8       | More potent than a Val-Cit ADC and Kadcyla® (T-DM1)  | [1]              |
| Enzyme-<br>Sensitive      | Sulfatase-<br>cleavable               | MMAE    | HER2+               | 61        | More<br>cytotoxic<br>than a non-<br>cleavable<br>ADC | [1]              |
| ROS-<br>Sensitive         | Arylboronic<br>Acid                   | MMAE    | HER2+<br>(SKBR3)    | Potent    | Exhibited potent, dose-dependent cytotoxicity        | [16][20]         |
| Glutathione<br>-Sensitive | Azobenzen<br>e                        | MMAE    | HER2+<br>(SKBR3)    | Potent    | Comparabl e activity to a non- cleavable control ADC | [15]             |

## Mandatory Visualizations Cleavage Mechanisms & Experimental Workflow











Click to download full resolution via product page

Caption: Mechanisms of next-generation cleavable linkers.





Click to download full resolution via product page

Caption: A typical workflow for the comparative evaluation of ADC linkers.[1]





Click to download full resolution via product page

Caption: The bystander effect enables killing of neighboring antigen-negative cells.[1]

### **Experimental Protocols**

Detailed, validated methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

#### In Vitro Plasma Stability Assay



This assay evaluates the stability of the ADC in plasma, measuring the extent of premature payload release.[21]

- Objective: To quantify the amount of intact ADC and/or released payload over time in plasma from different species (e.g., human, mouse, rat).
- Methodology (LC-MS/MS for Free Payload):[19]
  - Incubation: Incubate the ADC at a defined concentration (e.g., 100 μg/mL) in plasma at 37°C. Include a t=0 sample and samples at various time points (e.g., 1, 6, 24, 48, 96 hours).
  - Sample Preparation: At each time point, aliquot a portion of the plasma and induce protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  - Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
  - Supernatant Collection: Carefully collect the supernatant, which contains the released (free) payload.
  - Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
  - Data Interpretation: Plot the concentration of free payload over time. A stable linker will show minimal increase in free payload concentration. Linker half-life can also be calculated.[19]

#### In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[22][23]

- Objective: To measure the dose-dependent cytotoxic effect of an ADC and determine its halfmaximal inhibitory concentration (IC50).
- Methodology:[24][25]



- Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO<sub>2</sub>.
- ADC Treatment: Prepare serial dilutions of the ADC, a relevant control (e.g., unconjugated antibody or an ADC with a non-cleavable linker), and free payload in complete cell culture medium.
- Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[24]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

#### In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.[26]

- Objective: To assess the ability of an ADC to inhibit tumor growth in an animal model.
- Methodology:[7][12]
  - Cell Implantation: Implant human tumor cells (e.g., NCI-N87, SKBR-3) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
  - Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm<sup>3</sup>).



- Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous (IV) injection.
- Monitoring: Monitor tumor volume (measured with calipers) and animal body weight 2-3 times per week. Clinical observations for signs of toxicity should also be recorded.
- Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period.
- Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

#### Conclusion

The field of ADC linker technology is rapidly evolving, moving beyond established motifs to a new generation of linkers with enhanced stability, novel cleavage triggers, and improved therapeutic potential.[4][27] Enzyme-cleavable linkers with improved peptide sequences, dual-activation mechanisms, and novel enzyme targets offer greater stability and specificity.[4][7] Concurrently, microenvironment-sensitive linkers that respond to tumor-specific conditions like low pH, high glutathione levels, and elevated ROS provide innovative strategies for targeted payload release.[12][15][16] The choice of linker is a critical decision in ADC design, and a thorough evaluation using standardized, robust assays for stability, potency, and in vivo efficacy is essential for advancing the next wave of highly effective and safer antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]



- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. njbio.com [njbio.com]
- 10. adc.bocsci.com [adc.bocsci.com]
- 11. commercialization.wsu.edu [commercialization.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards a glutathione-cleavable azobenzene linker for antibody—drug conjugates -Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Towards a glutathione-cleavable azobenzene linker for antibody—drug conjugates -Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 16. Peroxide-cleavable linkers for antibody–drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxide-cleavable linkers for antibody–drug conjugates Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC In Vivo Efficacy Evaluation Services Creative Biolabs [creative-biolabs.com]



- 27. njbio.com [njbio.com]
- To cite this document: BenchChem. [Next-Generation Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608809#next-generation-cleavable-linkers-for-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com